molecular formula C24H23ClN2O5S B12071730 Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12071730
M. Wt: 487.0 g/mol
InChI Key: KPVLPIWPQHAVBW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” typically involves multi-step organic reactions. The process may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of functional groups: The phenoxy, acetamido, and carbamoyl groups can be introduced through substitution reactions using appropriate reagents.

    Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamido and carbamoyl moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Study of reaction mechanisms: Its reactions can provide insights into the behavior of thiophene derivatives.

Biology and Medicine

    Pharmaceutical development:

    Biological assays: Used in studies to understand its biological activity and potential therapeutic effects.

Industry

    Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.

    Materials science: Applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as 2-acetylthiophene, 2-bromothiophene.

    Phenoxyacetamides: Such as 2-(4-chlorophenoxy)acetamide.

    Carbamoyl compounds: Such as N-phenylcarbamoyl chloride.

Uniqueness

“Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” is unique due to its combination of functional groups and the thiophene core, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-13-7-5-6-8-17(13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-18-10-9-16(25)11-14(18)2/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

KPVLPIWPQHAVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C(=O)OC)C

Origin of Product

United States

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